8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Description
Properties
IUPAC Name |
8,8-dimethyl-6-oxo-7,9-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-13(2)3-10-9(11(18)4-13)7-15-12-8(5-14)6-16-17(10)12/h6-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMNGYHWYCWVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NC3=C(C=NN23)C#N)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137931 | |
| Record name | 6,7,8,9-Tetrahydro-8,8-dimethyl-6-oxopyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320417-37-6 | |
| Record name | 6,7,8,9-Tetrahydro-8,8-dimethyl-6-oxopyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320417-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7,8,9-Tetrahydro-8,8-dimethyl-6-oxopyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Annulation via Quinazolinone Intermediate
Quinazolinones serve as foundational intermediates due to their electrophilic reactivity at C6 and C8 positions. A representative synthesis begins with 6,8-dimethylquinazolin-4(3H)-one, which undergoes cyclocondensation with a nitrile-containing pyrazole precursor.
Procedure
- Quinazolinone Preparation :
- Pyrazole Ring Formation :
Mechanistic Insight :
The reaction proceeds via enolate formation at the quinazolinone’s carbonyl, followed by attack from hydrazine to generate a hydrazone intermediate. Subsequent cyclization with malononitrile forms the pyrazole ring, with the nitrile group positioned ortho to the fused junction.
Multicomponent Cyclocondensation
This one-pot method combines 2-aminobenzonitrile, dimethyl acetylenedicarboxylate (DMAD), and hydrazine hydrate under basic conditions.
Procedure
- Reaction Setup :
- Cyclization :
Key Advantages :
- Avoids isolation of intermediates.
- DMAD acts as both an electron-deficient dienophile and methyl group source.
Catalytic and Solvent Effects
Transition Metal Catalysis
Palladium-catalyzed cross-coupling enhances regioselectivity during pyrazole formation. For example, Suzuki-Miyaura coupling introduces aryl groups at C5, though this is less critical for the target compound.
Optimized Conditions :
Solvent Screening
Polar aprotic solvents (DMF, DMSO) favor cyclization kinetics, while protic solvents (EtOH, MeOH) improve crystallinity.
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 6 | 68 | 92 |
| Ethanol | 8 | 62 | 98 |
| Acetonitrile | 10 | 55 | 90 |
Data adapted from kinetic studies.
Scalability and Industrial Feasibility
Batch processes (1–10 kg scale) report consistent yields (65–70%) using ethanol as a green solvent. Continuous-flow systems reduce reaction time to 2 h but require specialized equipment for exothermic steps.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce tetrahydroquinazoline compounds .
Scientific Research Applications
8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares structural similarities with pyrazolo[1,5-a]pyrimidines and triazoloquinazolines but differs in ring saturation and substitution patterns. Key analogs include:
Key Observations :
- Substituent Effects : The 8,8-dimethyl group in the target compound reduces ring strain compared to analogs like 25c, which has a carboxamide substituent enhancing solubility and target affinity .
- Functional Groups : The 3-carbonitrile group is conserved across analogs (e.g., pyrazolo[1,5-a]pyrimidines in ), suggesting its role in π-stacking or dipole interactions .
Physical and Spectral Data
Key Spectral Features
Melting Points and Stability
- The target compound’s derivatives (e.g., 25c) exhibit high melting points (291–293°C), reflecting crystalline stability due to hydrogen bonding from carboxamide groups .
- Pyrazolopyrimidines with electron-withdrawing groups (e.g., 3-carbonitrile) show lower melting points (~150–200°C) due to reduced intermolecular forces .
Antitumor Potential
Antimicrobial and Antiviral Activity
Biological Activity
8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile (CAS Number: 320417-37-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by its unique pyrazoloquinazoline structure, which is significant in pharmacological applications. The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Anti-inflammatory Activity
Research has shown that derivatives of pyrazoloquinazolines exhibit notable anti-inflammatory properties. In a study conducted by Abdellatif et al., several pyrazole derivatives were synthesized and tested for their inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that compounds with similar structures to this compound demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM .
Table 1 summarizes the anti-inflammatory activity of related compounds:
| Compound | IC50 (μM) | COX Selectivity Index |
|---|---|---|
| Compound A | 0.02 | 8.22 |
| Compound B | 0.04 | 9.31 |
| 8,8-Dimethyl derivative | TBD | TBD |
Anticancer Activity
The anticancer potential of pyrazoloquinazolines has been explored extensively. A study highlighted that compounds with a similar structure to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action primarily involves the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation .
Table 2 presents the cytotoxicity data against selected cancer cell lines:
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | EGFR Inhibition |
| HepG2 | TBD | Thymidylate Synthase Inhibition |
Antimicrobial Activity
The antimicrobial properties of pyrazoloquinazolines have also been documented. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities. For instance, some derivatives have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low μg/mL range .
Table 3 summarizes the antimicrobial activity:
| Microorganism | MIC (μg/mL) | Activity Type |
|---|---|---|
| Mycobacterium tuberculosis | 0.78 | Antitubercular |
| Staphylococcus aureus | TBD | Antibacterial |
Case Studies
- Anti-inflammatory Study : A recent study evaluated a series of substituted pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models in rats. The results indicated that certain derivatives exhibited superior efficacy compared to traditional NSAIDs like diclofenac .
- Anticancer Evaluation : In vitro studies on various quinazoline derivatives revealed significant cytotoxicity against cancer cell lines with IC50 values significantly lower than standard chemotherapy agents. The study utilized flow cytometry to assess cell cycle arrest and apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 8,8-dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile, and how are intermediates characterized?
- Methodology : High-yield synthesis (82–89%) involves reacting dimedone (1,3-diketone) with orthoesters under catalyst-free conditions to form the tetracyclic core. Key intermediates are confirmed via multinuclear NMR (e.g., H, C), FT-IR, and mass spectrometry (MS). Regioselectivity in substitution patterns (2- vs. 3-position) is validated by comparing spectral data with literature . Alternative Biginelli-type multicomponent reactions using 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes yield derivatives with 47–80% efficiency .
Q. How can researchers ensure structural fidelity of substituted derivatives during synthesis?
- Methodology : Employ tandem analytical techniques:
- NMR : Monitor chemical shifts for methyl groups at C8 (δ ~1.4–1.6 ppm for H; δ ~25–30 ppm for C) and the carbonyl resonance (δ ~165–170 ppm for C).
- MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 283 for the parent compound) and fragmentation patterns.
- X-ray crystallography (if available): Resolve regiochemical ambiguities in substitution .
Advanced Research Questions
Q. What strategies optimize regioselectivity in C2/C3 functionalization of the pyrazoloquinazoline scaffold?
- Methodology :
- Steric and electronic control : Use bulky substituents (e.g., aryl groups) at C3 to direct electrophilic attacks to C2.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at reactive sites.
- Catalytic systems : Transition metals (e.g., Pd) or Brønsted acids (e.g., polyphosphoric acid) improve selectivity in cross-coupling or cyclization steps .
Q. How do structural modifications influence biological activity (e.g., GABA receptor modulation)?
- Methodology :
- Electrophysiological assays : Use patch-clamp techniques on recombinant GABA receptors (α1β2γ2 subtypes) to measure potentiation/inhibition.
- Structure-activity relationship (SAR) : Introduce substituents at C8 (e.g., nitro, methoxy) and assess EC shifts. For example, 8-nitro derivatives show enhanced binding affinity due to electron-withdrawing effects .
- Molecular docking : Simulate interactions with the benzodiazepine-binding site (e.g., hydrogen bonding with α1-His102) .
Q. What computational tools predict the stability and reactivity of pyrazoloquinazoline derivatives?
- Methodology :
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to evaluate relative energies of tautomers or conformers.
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict aggregation or degradation pathways.
- PharmMapper modeling : Identify potential kinase targets (e.g., JNK1, PKA) by mapping pharmacophores .
Contradictions and Resolution
Q. Why do reported yields vary for Biginelli-type syntheses of related compounds (47–89%)?
- Analysis : Discrepancies arise from:
- Substrate electronic effects : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) reduce nucleophilicity, lowering yields.
- Catalyst dependence : Catalyst-free methods (47–80%) favor simplicity but may require longer reaction times vs. acid-catalyzed routes (e.g., HCl in ethanol, 65–89%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
